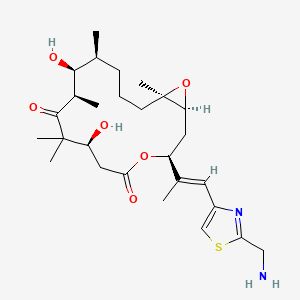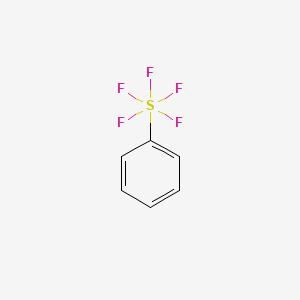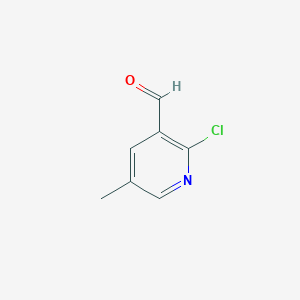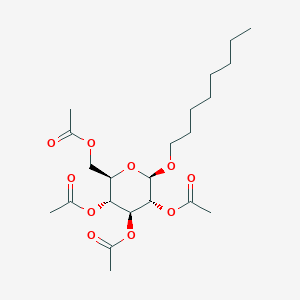
1-(三甲基甲硅烷基)-2-萘甲磺酸三氟甲酯
描述
1-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate, also known as Trimethylsilyl trifluoromethanesulfonate (TMSOTf), is an organosilicon compound with the formula (CH3)3SiO3SCF3 . It is a colorless moisture-sensitive liquid and is the trifluoromethanesulfonate derivative of trimethylsilyl . It is mainly used to activate ketones and aldehydes in organic synthesis .
Synthesis Analysis
The synthesis of TMSOTf involves the reaction of trimethyl silanol with fluoroform sulfonic acid fluoride . The reaction is carried out under dry conditions and the reactants are stirred to ensure a thorough mix . The reaction time is typically between 1 to 10 hours, preferably 4 to 6 hours .Molecular Structure Analysis
TMSOTf is an organosilicon compound. Its molecular structure consists of a silicon atom bonded to three methyl groups, forming a trimethylsilyl group . This group is then bonded to a trifluoromethanesulfonate, resulting in the overall formula of (CH3)3SiO3SCF3 .Chemical Reactions Analysis
TMSOTf is quite sensitive towards hydrolysis . It is more electrophilic than trimethylsilyl chloride . Due to its tendency to hydrolyze, TMSOTf is effective for the silylation of alcohols . A common use of TMSOTf is for the preparation of silyl enol ethers . It has also been used in Takahashi Taxol total synthesis and in chemical glycosylation reactions .Physical And Chemical Properties Analysis
TMSOTf is a colorless liquid with a density of 1.228 g/mL at 25 °C . It has a boiling point of 77 °C/80 mmHg . The refractive index is 1.36 .科学研究应用
Preparation of Powerful Lewis Acid
This compound is used to prepare a powerful Lewis acid, difluoroboron triflate etherate , in an acetonitrile solvent . Lewis acids are substances that accept a pair of electrons, and they play a crucial role in many chemical reactions, particularly in the field of organic chemistry.
Dieckmann-like Cyclization of Ester-Imides and Diesters
It serves as a reagent in a Dieckmann-like cyclization of ester-imides and diesters . The Dieckmann condensation is a chemical reaction that forms a ring by the alkylation of a diester, and this compound aids in a similar process involving ester-imides and diesters.
Conversion of Carbonyl Compounds to Their Enol Ethers
The compound is used in the conversion of carbonyl compounds to their enol ethers . Enol ethers are valuable intermediates in organic synthesis, and this conversion process is a key step in many synthetic pathways.
Chemical Glycosylation Reactions
It is employed for chemical glycosylation reactions . Glycosylation is a critical reaction in the synthesis of many bioactive compounds, including antibiotics and anticancer agents.
Organic Synthesis
Its reactivity is similar to trimethylsilyl chloride and is also involved in organic synthesis . This makes it a versatile reagent in the synthesis of a wide range of organic compounds.
Solvent Miscibility
It is miscible with aliphatic, aromatic hydrocarbons, haloalkanes, and ethers , but immiscible with water . This property makes it useful in reactions where these solvents are involved.
安全和危害
TMSOTf is a flammable and corrosive material . It should be handled with personal protective equipment and kept away from open flames, hot surfaces, and sources of ignition . It should not be allowed to come into contact with the eyes, skin, or clothing . Release to the environment should be avoided .
未来方向
TMSOTf has been used in combination with boron trifluoride etherate for the copper-catalyzed asymmetric allylic alkylation (AAA) of allyl bromides, chlorides, and ethers with organolithium reagents in the presence of a chiral ligand . It has also been used in the synthesis of trimethylsilyl-enol ethers from esters of α-diazoacetoacetic acid . These applications suggest potential future directions for the use of TMSOTf in organic synthesis.
属性
IUPAC Name |
(1-trimethylsilylnaphthalen-2-yl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O3SSi/c1-22(2,3)13-11-7-5-4-6-10(11)8-9-12(13)20-21(18,19)14(15,16)17/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFMFICBVHCWGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC2=CC=CC=C21)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454460 | |
| Record name | 1-(Trimethylsilyl)naphthalen-2-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate | |
CAS RN |
252054-88-9 | |
| Record name | 1-(Trimethylsilyl)naphthalen-2-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate in perylene modification?
A1: 1-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate acts as a dienophile in a [4+2] cycloaddition reaction, also known as the Diels-Alder reaction, with perylene derivatives. [] This reaction allows for the extension of the perylene core by attaching a naphthalene ring system at the bay region. This structural modification is particularly interesting as it can significantly influence the electroluminescent properties of the perylene derivative. []
Q2: Why is bay region functionalization of perylene derivatives important?
A2: Bay region functionalization of perylene derivatives is crucial because it allows for fine-tuning of their photophysical properties. [] The extended π-conjugation resulting from attaching groups to the bay region directly impacts the electronic structure and consequently, the light absorption and emission characteristics of the molecule. This is particularly relevant for applications in organic electronics, such as organic light-emitting diodes (OLEDs), where precise control over color and efficiency is critical. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![6-Phenylbenzo[d]isoxazol-3-amine](/img/structure/B1588786.png)






